molecular formula C15H15N3 B7817890 (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine CAS No. 59653-67-7

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine

Cat. No.: B7817890
CAS No.: 59653-67-7
M. Wt: 237.30 g/mol
InChI Key: XUKFUDAFEGNTRD-LBPRGKRZSA-N
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Description

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine is a chiral compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Chiral Amine Introduction: The chiral center is introduced by the reaction of the benzodiazole derivative with a chiral amine, such as (S)-1-phenylethylamine, under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve high yields and enantioselectivity.

    Enzymatic Resolution: Employing enzymes to selectively produce the (1S) enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of novel materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures but different substituents, which can exhibit varying chemical and biological properties.

Uniqueness

(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine is unique due to its specific chiral configuration and the presence of both benzodiazole and phenylethanamine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFUDAFEGNTRD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217107
Record name (αS)-α-(Phenylmethyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59653-67-7
Record name (αS)-α-(Phenylmethyl)-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59653-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-(Phenylmethyl)-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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